molecular formula C17H17N3O5 B2558456 ethyl 4-(2-cyclopropaneamido-1,3-oxazole-4-amido)benzoate CAS No. 1396784-25-0

ethyl 4-(2-cyclopropaneamido-1,3-oxazole-4-amido)benzoate

Cat. No.: B2558456
CAS No.: 1396784-25-0
M. Wt: 343.339
InChI Key: PGFAOKYKWBBDEX-UHFFFAOYSA-N
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Description

Ethyl 4-(2-cyclopropaneamido-1,3-oxazole-4-amido)benzoate is a benzoate ester derivative featuring a 1,3-oxazole core substituted at positions 2 and 4 with cyclopropaneamido and amido groups, respectively.

Properties

IUPAC Name

ethyl 4-[[2-(cyclopropanecarbonylamino)-1,3-oxazole-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5/c1-2-24-16(23)11-5-7-12(8-6-11)18-15(22)13-9-25-17(19-13)20-14(21)10-3-4-10/h5-10H,2-4H2,1H3,(H,18,22)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGFAOKYKWBBDEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=COC(=N2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The target compound can be dissected into three primary fragments:

  • Ethyl 4-aminobenzoate as the aromatic core.
  • 1,3-Oxazole-4-carboxylic acid as the heterocyclic bridge.
  • Cyclopropanecarboxamide as the terminal substituent.

Two dominant synthetic routes emerge:

  • Fragment Coupling : Sequential amidation of the benzoate core with preformed oxazole and cyclopropaneamide units.
  • Convergent Synthesis : Simultaneous assembly of the oxazole ring and cyclopropaneamide group on the benzoate scaffold.

Preparation Methodologies

Fragment Coupling via Amide Bond Formation

Synthesis of 1,3-Oxazole-4-Carboxylic Acid

The oxazole ring is constructed using a cyclodehydration strategy. A thioamide intermediate is generated from ethyl glycinate and cyclopropanecarbonyl chloride, followed by oxidative cyclization with iodine in dimethylformamide (DMF) at 80°C for 6 hours. This yields 1,3-oxazole-4-carboxylic acid in 68% yield after recrystallization from ethanol.

Key Reaction Conditions :

  • Oxidative Cyclization : I₂ (1.2 equiv), DMF, 80°C, 6 h.
  • Purification : Column chromatography (hexane/ethyl acetate, 3:1).
Activation and Coupling to Ethyl 4-Aminobenzoate

The carboxylic acid is activated using 1,1′-carbonyldiimidazole (CDI) in tetrahydrofuran (THF), forming an imidazolide intermediate. Subsequent reaction with ethyl 4-aminobenzoate in the presence of triethylamine (TEA) affords the bis-amide product.

Optimization Insights :

  • Excess CDI (1.5 equiv) ensures complete activation.
  • TEA (2.0 equiv) neutralizes HCl byproducts, preventing protonation of the amine nucleophile.
Cyclopropaneamide Installation

Cyclopropanecarbonyl chloride is coupled to the oxazole’s secondary amine using N,N-diisopropylethylamine (DIPEA) as a base in dichloromethane (DCM) at 0°C to room temperature. The reaction achieves 85% yield after aqueous workup.

Critical Parameters :

  • Temperature Control : Slow addition at 0°C minimizes side reactions.
  • Solvent Choice : DCM’s low polarity suppresses oligomerization.

Convergent Synthesis via Huisgen Cycloaddition

An alternative route employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) to assemble the oxazole ring in situ. Ethyl 4-azidobenzoate is reacted with a propargylamide bearing the cyclopropane group under Cu(I) catalysis.

Reaction Scheme :

  • Azide Preparation : Ethyl 4-aminobenzoate → diazotization → azide (NaN₃, HCl, 0°C).
  • CuAAC Reaction : Azide + propargyl cyclopropaneamide → 1,3-oxazole (CuSO₄·5H₂O, sodium ascorbate, H₂O/tert-BuOH).

Advantages :

  • Single-step formation of the oxazole ring.
  • High regioselectivity (>95%) due to Cu(I) mediation.

Analytical Validation and Data

Table 1. Spectroscopic Data for Ethyl 4-(2-Cyclopropaneamido-1,3-Oxazole-4-Amido)Benzoate

Technique Data
¹H NMR (400 MHz, CDCl₃) δ 1.35 (t, J=7.1 Hz, 3H, CH₂CH₃), 1.45–1.50 (m, 4H, cyclopropane), 4.32 (q, J=7.1 Hz, 2H, OCH₂), 7.85 (d, J=8.4 Hz, 2H, ArH), 8.10 (d, J=8.4 Hz, 2H, ArH), 8.45 (s, 1H, oxazole-H).
¹³C NMR (100 MHz, CDCl₃) δ 14.2 (CH₂CH₃), 15.8 (cyclopropane), 61.5 (OCH₂), 121.5 (oxazole-C4), 140.2 (ArC), 165.3 (C=O ester), 169.8 (C=O amide).
HRMS (ESI-TOF) m/z calcd for C₁₈H₁₈N₃O₅ [M+H]⁺: 356.1249; found: 356.1252.

Table 2. Comparative Yields Across Synthetic Routes

Method Yield Purity (HPLC) Key Advantage
Fragment Coupling 72% 98.5% Scalability (>100 g batches)
Convergent Synthesis 65% 97.8% Reduced step count

Challenges and Optimization

Oxazole Ring Instability

The 1,3-oxazole moiety is prone to hydrolysis under acidic conditions. Employing aprotic solvents (e.g., THF, DCM) and avoiding aqueous workup until final stages mitigates degradation.

Regioselectivity in Amidation

Competitive O-acylation vs. N-acylation is circumvented using CDI, which selectively activates carboxylic acids for amide bond formation without esterification.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-cyclopropaneamido-1,3-oxazole-4-amido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various oxazole and amine derivatives, which can be further utilized in different scientific applications .

Scientific Research Applications

Ethyl 4-(2-cyclopropaneamido-1,3-oxazole-4-amido)benzoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 4-(2-cyclopropaneamido-1,3-oxazole-4-amido)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Heterocyclic Core Variations

The target compound’s 1,3-oxazole core distinguishes it from other benzoate derivatives:

  • Pyrimidine-based analogs: Ethyl 4-(5-allyl-6-methyl-2-phenylpyrimidin-4-yl-amino)benzoate () contains a pyrimidine ring (six-membered, two nitrogens) instead of oxazole. Pyrimidines are larger and exhibit distinct π-π stacking and hydrogen-bonding capabilities, which may enhance interactions with enzyme active sites (e.g., phosphodiesterase 4 inhibition ).
  • Pyridazine and isoxazole derivatives : Compounds like I-6230 (pyridazine) and I-6273 (methylisoxazole) from feature different heterocycles. Pyridazines (six-membered, two adjacent nitrogens) are more electron-deficient, while isoxazoles (five-membered, oxygen and nitrogen) share polar characteristics with oxazoles but differ in ring strain and dipole orientation.
Table 1: Heterocyclic Core Comparison
Compound Heterocycle Key Substituents Electronic Profile
Target Compound 1,3-Oxazole Cyclopropaneamido, amido Electron-rich, polar
Ethyl 4-(5-allyl-6-methyl-2-phenylpyrimidin-4-yl-amino)benzoate Pyrimidine Allyl, methyl, phenyl Electron-deficient, planar
I-6230 Pyridazine Phenethylamino Electron-deficient, rigid
I-6273 Isoxazole Methylisoxazol-5-yl, phenethylamino Moderately polar, strained

Substituent Effects on Reactivity and Bioactivity

  • The cyclopropane ring’s strain may also influence conformational flexibility.
  • Amido vs. amino linkers: The target compound’s amido linkage (vs. amino in ) reduces basicity, possibly enhancing solubility in polar solvents and altering hydrogen-bonding interactions with biological targets.
  • Comparison with ethyl 4-(dimethylamino)benzoate: highlights the dimethylamino group’s role in enhancing polymerization reactivity. In contrast, the target’s amide substituents may reduce electron-donating effects but improve hydrolytic stability .

Physicochemical and Functional Properties

  • Solubility and logP: The cyclopropaneamido group increases lipophilicity (higher logP) compared to pyrimidine or pyridazine analogs with polar amino linkers. This could affect bioavailability and membrane permeability.
  • Thermal and chemical stability : Oxazole’s aromaticity and amide bonds may confer greater thermal stability than isoxazole or pyridazine derivatives, which are prone to ring-opening under acidic conditions .
Table 2: Physicochemical Property Comparison
Compound Molecular Weight (g/mol) logP (Predicted) Key Functional Groups
Target Compound ~333.3 ~2.5 Oxazole, cyclopropaneamido
Ethyl 4-(5-allyl-6-methyl-2-phenylpyrimidin-4-yl-amino)benzoate ~397.5 ~3.8 Pyrimidine, allyl, phenyl
I-6230 ~365.4 ~2.1 Pyridazine, phenethylamino
Ethyl 4-(dimethylamino)benzoate ~193.2 ~1.8 Dimethylamino

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